MONTELUKAST - 158916-92-8

MONTELUKAST

Catalog Number: EVT-1516652
CAS Number: 158916-92-8
Molecular Formula: C13H19N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Montelukast is synthesized from various chemical precursors through complex organic reactions. It falls under the category of pharmacological agents known as leukotriene modifiers, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1). This classification places it among other anti-inflammatory drugs but distinguishes it from corticosteroids and bronchodilators.

Synthesis Analysis

Methods and Technical Details

The synthesis of Montelukast involves several steps utilizing different organic synthesis techniques. Notably, the process can include:

  1. Emulsion Crystallization: This method enhances selectivity towards pure Montelukast acid by stabilizing emulsions with surfactants.
  2. Chromatographic Techniques: Silica gel chromatography and supercritical fluid chromatography are employed for purification.
  3. Chemical Reactions: The synthesis typically begins with a cyclopropyl compound, which undergoes multiple transformations to yield Montelukast.

For example, one synthesis route involves the reaction of methyl 2-(1-(bromomethyl)cyclopropyl)acetate with other reagents to form intermediates that eventually lead to Montelukast .

Molecular Structure Analysis

Structure and Data

Montelukast has the following molecular formula: C35_{35}H36_{36}ClN1_{1}O3_{3}S. Its structure includes a cyclopropyl group linked to a benzoate moiety, which is essential for its biological activity. The compound's three-dimensional structure can be represented as follows:

  • Molecular Weight: Approximately 608.2 g/mol
  • Structural Features: Contains a chlorinated quinoline ring system, which contributes to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Montelukast is subject to various chemical reactions that may affect its stability:

  1. Dehydration: Occurs at the tertiary alcohol group, leading to olefin formation.
  2. Dehalogenation: Removal of halogen atoms can occur under certain conditions.
  3. Oxidation: The thiol group can be oxidized to form sulfoxides.

These reactions highlight the compound's sensitivity to environmental conditions, necessitating careful handling during synthesis and storage .

Mechanism of Action

Process and Data

Montelukast exerts its therapeutic effects by selectively blocking the cysteinyl leukotriene receptor 1 (CysLT1). This blockade prevents leukotrienes from binding to their receptors on airway smooth muscle cells, leading to:

  • Bronchodilation: Relaxation of bronchial smooth muscles.
  • Reduction in Mucus Secretion: Decreased production of mucus in the airways.
  • Anti-inflammatory Effects: Mitigation of inflammatory responses associated with asthma and allergic reactions.

Clinical studies have demonstrated that Montelukast significantly improves lung function and reduces asthma symptoms when administered regularly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Practically insoluble in water; soluble in organic solvents like methanol and acetonitrile.
  • Melting Point: Approximately 200°C.

Chemical Properties

  • Stability: Sensitive to moisture and light; should be stored in tightly closed containers away from light.
  • pH Range: The pH of solutions can affect its solubility and stability.

These properties are crucial for formulation development and quality control during manufacturing .

Applications

Scientific Uses

Montelukast is primarily used in clinical settings for:

  • Asthma Management: As a long-term control medication for chronic asthma.
  • Allergic Rhinitis Treatment: Effective in alleviating symptoms such as nasal congestion, sneezing, and itching.
  • Exercise-Induced Bronchoconstriction Prevention: Administered before exercise to prevent asthma symptoms triggered by physical activity.

Research continues into additional uses for Montelukast beyond its current applications, exploring its potential roles in other inflammatory conditions .

Molecular Pharmacology of Montelukast

Structural and Biochemical Properties of Montelukast

Montelukast (C₃₅H₃₆ClNO₃S) is a selective leukotriene receptor antagonist with a molecular weight of 586.18 g/mol. Its structure features:

  • A chlorinated quinoline ring that serves as the core pharmacophore for receptor binding [1] [6].
  • A thioether linkage connecting the quinoline moiety to a cyclopropylacetic acid group, enhancing target specificity [4].
  • A lipophilic side chain with a tertiary alcohol, facilitating membrane permeability [5].The molecule exists as a racemic mixture but adopts an extended conformation for optimal interaction with the CysLT1 receptor binding pocket. Its calculated logP (cLogP) of 8.5 indicates high lipophilicity, which supports tissue penetration but limits aqueous solubility [4] [9].

Table 1: Key Structural Elements of Montelukast

Structural FeatureFunctional Role
7-ChloroquinolinePrimary binding to CysLT1 receptor
Thioether bridgeStabilizes active conformation
Cyclopropylacetic acidEnhances receptor affinity via ionic interactions
2-(1-Hydroxy-1-methylethyl)phenylModulates pharmacokinetic properties

Leukotriene Pathway Modulation: CysLT1 Receptor Antagonism

Montelukast exerts anti-inflammatory effects through high-affinity, competitive antagonism of the cysteinyl leukotriene receptor type 1 (CysLT1):

  • Receptor Specificity: Binds CysLT1 with >1,000-fold selectivity over CysLT2 receptors (Ki = 0.52 nM vs. >10 μM) [1] [9].
  • Mechanism of Action: Blocks LTD4-induced bronchoconstriction by inhibiting Gq protein coupling, reducing intracellular calcium flux in airway smooth muscle cells [1] [4].
  • Downstream Effects:
  • Suppresses eosinophil migration by >60% in bronchial biopsies [1]
  • Reduces vascular permeability by inhibiting VEGF expression [6]
  • Decreases mucus secretion via MUC5AC gene downregulation [9]
  • Off-Target Effects: Modulates purinergic P2Y receptors (IC50 = 4–8 μM for UDP/UTP responses), potentially contributing to anti-fibrotic activity [3] [6].

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

Montelukast exhibits complex pharmacokinetics influenced by formulation and metabolic pathways:

Absorption & Distribution

  • Bioavailability: 64% for tablets; reduced to 63% for chewable tablets with food [1] [9].
  • Tmax: 3–4 hours post-dose, with linear kinetics up to 50 mg [1].
  • Tissue Distribution: Steady-state volume (Vd) = 8–11 L, indicating limited extravascular penetration [9].

Metabolism

  • Primary Pathway: Hepatic CYP2C8-mediated oxidation (≥85%), forming 21- and 36-hydroxylated metabolites [1] [2].
  • Secondary Pathways: CYP3A4 and CYP2C9 contribute minimally (<15% combined) [2] [9].
  • Transporter Involvement: Organic anion-transporting polypeptides (OATP1B1/1B3) mediate hepatic uptake (Km = 8.2 μM) [2].

Excretion

  • Fecal Elimination: 86% of dose via bile as metabolites [1].
  • Renal Excretion: Negligible (<0.2%) due to extensive protein binding [9].

Table 2: Key Pharmacokinetic Parameters

ParameterValueClinical Relevance
Oral bioavailability64% (fasted)Unaffected by standard meals
Plasma Tmax3–4 hoursDelayed onset limits acute use
Plasma protein binding>99%Restricts tissue distribution
Systemic clearance45 mL/minReduced by OATP inhibitors
Elimination half-life2.7–5.5 hoursSupports once-daily dosing

Protein Binding and Hepatic/Renal Clearance Dynamics

Protein Binding

Montelukast exhibits >99% binding to plasma albumin and α1-acid glycoprotein, creating a restricted reservoir for receptor engagement. This binding is:

  • pH-dependent: Decreases at acidic pH (e.g., inflammation sites) [1].
  • Saturable: Free fraction increases from 0.1% to 0.4% at supratherapeutic doses [9].

Hepatic Clearance

  • Uptake Mechanism: OATP1B1/1B3 transporters facilitate hepatic entry (Vmax = 280 pmol/min/mg protein) [2].
  • Metabolic Fate: CYP2C8 hydroxylation generates inactive metabolites cleared via MRP2 transporters into bile [2].
  • Drug Interactions:
  • Rifampicin (OATP inhibitor) reduces clearance by 35% [2]
  • Gemfibrozil (CYP2C8 inhibitor) increases AUC by 4.5-fold [2]

Properties

CAS Number

158916-92-8

Product Name

MONTELUKAST

Molecular Formula

C13H19N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.